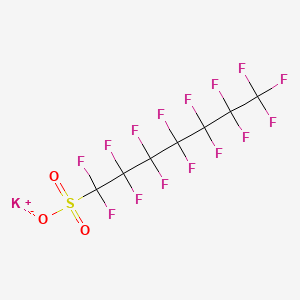

Potassium perfluoroheptanesulfonate

Beschreibung

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research Frameworks

Potassium perfluoroheptanesulfonate is a salt of perfluoroheptanesulfonic acid (PFHpS). It belongs to the larger class of chemical compounds known as per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov PFAS are synthetic chemicals characterized by a backbone of carbon atoms bonded to fluorine atoms, a structure that makes them highly resistant to degradation. nih.gov This resistance has led to their widespread use in numerous industrial and consumer products since the 1940s, including non-stick cookware, stain-resistant fabrics, and firefighting foams. youtube.comresearchgate.net

The very properties that make PFAS desirable for commercial applications also contribute to their persistence in the environment, leading to concerns about their potential impact on human health and ecosystems. nih.govncsu.edu As a result, PFAS have become a significant focus of environmental and health research. The research framework for PFAS is complex, addressing a wide array of compounds with varying chemical structures and properties. researchgate.net This framework encompasses their sources, environmental fate and transport, exposure pathways, and toxicological effects. researchgate.netnih.gov

Within this broad framework, research often distinguishes between "legacy" PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), which have been more extensively studied and are now subject to voluntary phase-outs and regulations, and "emerging" PFAS. nih.govncsu.edu Emerging PFAS may be replacements for legacy compounds or less-studied substances that are increasingly being detected in the environment. nih.gov

Significance of Perfluoroheptanesulfonate (PFHpS) as an Emerging Environmental and Health Contaminant

Perfluoroheptanesulfonate (PFHpS), the anion of this compound, is considered an emerging environmental and health contaminant. nih.gov While not as historically prevalent in production and use as PFOS and PFOA, PFHpS is increasingly being detected in various environmental matrices and human samples. nih.gov Its persistence in the environment is a key concern, as it does not readily break down through natural processes. ewg.orgewg.org

The significance of PFHpS as a contaminant is underscored by its detection in drinking water supplies and its potential for bioaccumulation in living organisms. ewg.orgnih.gov Studies have shown that like other long-chain PFAS, PFHpS can accumulate in the human body. nih.gov For instance, a study of a community in Ronneby, Sweden, with drinking water contaminated by firefighting foam, found a median serum concentration of 12 ng/mL for PFHpS. pfascentral.orgresearchgate.net The estimated serum elimination half-life for PFHpS in this population was approximately 4.7 years. pfascentral.org

Concerns about the potential health effects of PFHpS contribute to its significance as an emerging contaminant. While research is ongoing, exposure to PFAS, in general, has been associated with a range of health issues, including harm to the immune system, hormone disruption, and developmental effects. ewg.orgewg.org

Evolution of Academic Inquiry into PFHpS and Related Perfluoroalkyl Sulfonates

Academic inquiry into perfluoroalkyl sulfonates (PFSAs) initially focused heavily on the long-chain compound PFOS due to its widespread use and detection in the environment and biota. nih.govhnu.edu.cn This research laid the groundwork for understanding the environmental behavior and toxicological properties of this class of compounds. As manufacturing practices shifted and analytical techniques improved, the focus of academic research has broadened to include other PFSAs, including PFHpS.

The evolution of analytical methods has been crucial in this shift. The development of highly sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of a wider range of PFAS, including PFHpS, at very low concentrations in various environmental and biological samples. mdpi.comtechnologynetworks.commdpi.com Standardized methods, such as US EPA Method 537.1 and Method 533, now include the analysis of PFHpS in drinking water. mdpi.comitrcweb.org

Toxicological research has also evolved. While early studies often focused on PFOS, more recent investigations are examining the comparative toxicity of different PFAS, including shorter and longer-chain compounds. nih.gov For example, the National Toxicology Program has conducted studies comparing the toxicities of various PFAS, including perfluorohexane (B1679568) sulfonate potassium salt (PFHxSK), a related compound to this compound. nih.gov This comparative approach helps to understand structure-activity relationships and inform risk assessments for emerging compounds like PFHpS.

The increasing body of research on PFHpS and other emerging PFAS reflects a growing recognition of the need to understand the potential risks posed by the entire class of these persistent chemicals. ncsu.edu

Interactive Data Table: Properties of Selected Perfluoroalkyl Sulfonates

| Compound | Abbreviation | Carbon Chain Length | Classification |

| Perfluorobutane sulfonic acid | PFBS | 4 | Short-chain |

| Perfluoropentanesulfonate | PFPeS | 5 | Short-chain |

| Perfluorohexane sulfonate | PFHxS | 6 | Long-chain |

| Perfluoroheptanesulfonate | PFHpS | 7 | Long-chain |

| Perfluorooctane sulfonate | PFOS | 8 | Long-chain |

Interactive Data Table: Estimated Human Serum Half-Lives of Selected PFAS

| Compound | Estimated Half-Life (Years) |

| Perfluoropentane sulfonate (PFPeS) | 1.0 |

| Perfluorooctane sulfonate (PFOS) | 2.9 |

| Perfluorooctanoic acid (PFOA) | 3.0 |

| Perfluorohexane sulfonate (PFHxS) | 4.7 |

| Perfluoroheptanesulfonate (PFHpS) | 4.7 |

| Data from a study of a population with contaminated drinking water. pfascentral.org |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S.K/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAKROCDOXEWPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069392 | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-55-5 | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium perfluoroheptanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Perfluoroheptanesulfonate

Global Detection in Aquatic Compartments

PFHpS is frequently identified in aquatic environments, a consequence of both direct industrial and municipal discharges and indirect deposition from the atmosphere. Its presence is a concern due to the persistent nature of PFAS compounds. Precursors to PFHpS are also released into the environment and are expected to hydrolyze or dissociate to form the perfluoroheptanesulfonate anion in aquatic settings. industrialchemicals.gov.au

Studies have confirmed the presence of PFHpS in both surface water and groundwater, often in areas with industrial activity or high population density.

In a comprehensive study of surface water and groundwater sources for public water supply in West Virginia, PFHpS was among the PFAS compounds analyzed. usgs.govusgs.gov While the study highlighted that higher PFAS concentrations were more commonly found in groundwater than in surface water, it established the presence of these compounds in both. usgs.govusgs.gov Another study focusing on the Great Lakes basin detected perfluoroheptanoic acid (PFHpA) and other PFAS in all 60 surface water sites sampled, with PFHpA having a median estimated concentration of 3.7 ng/L. nih.gov A meta-analysis of PFAS in groundwater globally showed concentrations can range from less than 0.03 ng/L to approximately 7 mg/L for some of the most common PFAS like PFOA. nih.gov

Interactive Table: PFHpS and Related PFAS Concentrations in Surface and Groundwater

| Location/Study | Water Type | Compound | Concentration Range (ng/L) |

| West Virginia, USA | Surface & Groundwater | PFHpS | Detected, specific range not provided |

| Great Lakes Tributaries, USA | Surface Water | PFHpA | Median: 3.7 |

| Global Groundwater (Meta-analysis) | Groundwater | PFOA | <0.03 - ~7,000,000 |

Note: Data for PFHpS is often included in broader PFAS studies, and specific concentration ranges are not always detailed separately. The table includes related compounds for context on typical environmental concentrations.

Wastewater treatment plants (WWTPs) and landfills are significant point sources for the release of PFAS, including PFHpS, into the environment.

WWTPs are generally not equipped to fully remove persistent compounds like PFAS. mcsuk.org As a result, these substances are often present in the final effluent discharged into waterways. A study of nine WWTPs in the United States found that perfluoroheptanoic acid (PFHpA) was detected with an average concentration of 4.2 ng/L and a median of 3.1 ng/L in the influent. acs.org Another study in Washington State found that effluent concentrations of some PFAS could be higher than influent concentrations, suggesting the transformation of precursor compounds during the treatment process. wa.gov

Landfill leachate, the liquid that drains from a landfill, is another major source of PFAS contamination. rsc.org A study of 15 landfill leachate treatment facilities found that while systems with reverse osmosis could significantly reduce PFAS concentrations, other common treatments like ponds and aeration tanks showed no obvious reductions. serdp-estcp.milnih.gov In untreated landfill leachate from 22 sites in Germany, the total concentration of 43 PFCs ranged from 31 to 12,819 ng/L. slu.se

Interactive Table: PFAS Concentrations in Wastewater and Landfill Leachate

| Source | Sample Type | Compound | Concentration (ng/L) |

| 9 U.S. WWTPs | Influent | PFHpA | Average: 4.2, Median: 3.1 |

| German Landfills | Untreated Leachate | Total PFCs | 31 - 12,819 |

| Washington State WWTPs | Effluent | PFOA | Exceeded state action level of 10 ng/L at one plant |

The persistence of PFHpS allows for its transport over vast distances via ocean currents, leading to its detection in open ocean and even deep-sea environments. The ocean is considered a terminal sink for many persistent organic pollutants. massivesci.com

A study of the Western Mediterranean Sea detected several PFAS, including perfluorohexanesulfonate (B1258047) (PFHxS) and perfluoroheptanoic acid (PFHpA), in all surface water samples, with total PFAS concentrations ranging from 246 to 515 pg/L. nih.gov Notably, the study also found these compounds in a deep-water sample taken at a depth of 1390 meters, with a total PFAS concentration of 141 pg/L. nih.gov The presence of these chemicals in deep water is likely linked to downwelling events. nih.gov

Research in the Arctic, Atlantic, and Antarctic oceans has also confirmed the widespread distribution of PFAS. In the Greenland Sea, perfluorohexanesulfonate (PFHxS) was one of the five most frequently detected compounds. nih.gov The presence of various PFAS in remote marine environments underscores the global nature of this contamination. massivesci.comnih.gov

Atmospheric Presence and Long-Range Transport

The atmosphere serves as a crucial pathway for the long-range transport of PFHpS and its precursors to remote regions far from direct sources.

Evidence of PFHpS and other PFAS in atmospheric samples, particularly in remote locations like the Arctic, points to their ability to travel long distances through the air.

Studies of Arctic snow and ice cores have provided a historical record of atmospheric deposition of contaminants. highnorthnews.com Perfluorinated acids have been observed in all ice cap samples from the High Arctic dating from 1996 to 2005, with concentrations in the low to mid pg/L range. nih.gov The presence of these compounds in such remote environments is a clear indicator of atmospheric transport. nih.gov A study of a Svalbard ice core found 26 different PFAS compounds, suggesting they are likely ubiquitous in seasonal snow and glaciers in the region. highnorthnews.com

While direct measurements of PFHpS in air and rainwater are less common in the available literature, the presence of other PFAS is well-documented. For instance, a study in Beijing monitored the atmospheric concentrations of perfluorohexanesulfonic acid (PFHxS), a related compound, and found average total concentrations of 1.61 pg/m³ in the summer and 1.41 pg/m³ in the autumn. mdpi.com

The long-range atmospheric transport of PFHpS is primarily facilitated by the movement of its more volatile precursor compounds. diva-portal.orgenviro.wiki These precursors, such as fluorotelomer alcohols (FTOHs), can be released into the atmosphere and travel significant distances before degrading into more stable and persistent perfluoroalkyl acids (PFAAs) like PFHpS. nih.govdiva-portal.orgnih.gov

This atmospheric oxidation of volatile precursors is considered a primary source of PFAAs in remote regions like the Arctic. nih.gov The process involves the transformation of these precursors through chemical reactions in the atmosphere, leading to their deposition in snow, rain, and water bodies far from their original point of release. enviro.wiki Additionally, PFAS can be transported on particulate matter and through sea spray aerosols, further contributing to their global distribution. enviro.wikinih.gov

Soil and Sediment Contamination Profiles of Perfluoroheptanesulfonate

The environmental fate of perfluoroheptanesulfonate (PFHpS) is significantly influenced by its interactions with soil and sediment matrices. These compartments can act as both sinks and long-term sources of contamination to the surrounding environment, including groundwater and surface water.

Soil Profile Distribution and Sorption Characteristics

The distribution of PFHpS within soil profiles is governed by a complex interplay of its chemical properties and the physicochemical characteristics of the soil. The sorption of perfluoroalkyl substances (PFAS), including PFHpS, to soil particles is a key process that dictates their mobility and bioavailability.

Research has shown that several factors influence the sorption of perfluoroalkyl sulfonates (PFSAs) like PFHpS in soil. These include the soil's organic carbon content, pH, and mineral composition. Generally, the sorption of PFSAs increases with the length of their perfluorinated carbon chain, suggesting that longer-chain compounds like PFHpS would have a greater tendency to bind to soil compared to their shorter-chain counterparts. The primary mechanisms driving this sorption are believed to be hydrophobic and electrostatic interactions. nih.govfrontiersin.orgnih.govresearchgate.net

The organic carbon content of soil is a significant factor, with higher organic matter providing more sites for hydrophobic interactions with the non-polar fluorinated tail of the PFHpS molecule. nih.govnih.gov Additionally, the presence of minerals such as iron and aluminum oxides can contribute to sorption, particularly in soils with low organic content. nih.gov Soil pH also plays a crucial role; at lower pH values, the soil surface can become more positively charged, enhancing the electrostatic attraction with the negatively charged sulfonate head group of PFHpS. frontiersin.org

Studies investigating various land-use types have detected PFHpS in soils, indicating its widespread presence. For instance, a study in South Korea reported the detection of perfluoroheptanoic acid (PFHpA), a related compound, in all soil samples analyzed from various land-use areas. frontiersin.org While specific concentration data for PFHpS across different soil profiles is still emerging, the principles governing the sorption of similar PFAS compounds provide a strong basis for understanding its behavior.

Table 1: Factors Influencing the Sorption of Perfluoroheptanesulfonate (PFHpS) in Soil

| Soil Characteristic | Influence on PFHpS Sorption | Primary Mechanism(s) |

| Organic Carbon Content | Generally increases sorption | Hydrophobic interactions |

| pH | Sorption tends to increase with decreasing pH | Electrostatic attraction |

| Mineral Content (e.g., Fe/Al oxides) | Can increase sorption, especially in low organic carbon soils | Surface complexation |

| Cation Exchange Capacity (CEC) | May have a positive correlation with sorption for some PFAS | Ion exchange |

Sediment Accumulation and Release Dynamics

Sediments in aquatic environments serve as a major reservoir for persistent organic pollutants, including PFHpS. The accumulation of PFHpS in sediments is influenced by its partitioning behavior between the water column and sediment particles. The sediment-water partitioning coefficient (Kd) is a key parameter used to describe this process. For PFSAs, Kd values generally increase with the length of the carbon chain, indicating that PFHpS is likely to accumulate in sediments. nih.gov

The organic carbon content of the sediment is a primary driver of this partitioning, similar to its role in soil sorption. nih.gov Sediments with higher organic carbon content tend to have a greater capacity to accumulate PFHpS and other PFAS. Studies on lake sediments have shown that historical contamination from sources like aqueous film-forming foams (AFFF) has led to significant PFAS accumulation over time. lu.se Analysis of sediment cores has revealed temporal trends in PFAS deposition, providing insights into the history of contamination in a given area. lu.se

While sediments act as a sink, they can also become a long-term source of PFHpS to the overlying water column through various release mechanisms. These can include physical resuspension of sediment particles due to currents or bioturbation, and chemical desorption from sediment particles back into the water. Changes in environmental conditions, such as pH or the presence of other chemicals, can influence the release dynamics. The degradation of larger precursor PFAS compounds that have settled in the sediment can also lead to the release of more stable and mobile compounds like PFHpS over time. integral-corp.com This highlights the potential for contaminated sediments to be a persistent source of PFHpS to aquatic ecosystems long after the primary sources of pollution have been addressed. integral-corp.com

Biotic Occurrence and Human Biomonitoring

The persistence and bioaccumulative potential of PFHpS lead to its presence in living organisms, including wildlife and humans. Monitoring its occurrence in biota is crucial for understanding its ecological impact and assessing human exposure.

Detection in Wildlife and Aquatic Biota Across Trophic Levels

PFHpS has been detected in a wide range of wildlife and aquatic organisms, indicating its widespread distribution in various ecosystems. Its presence in biota is a result of uptake from contaminated water, sediment, and food sources. Some PFAS, particularly those with longer carbon chains, have been shown to biomagnify, meaning their concentrations increase at successively higher trophic levels in a food web.

Studies of aquatic food webs have provided evidence for the bioaccumulation and trophic magnification of several PFAS compounds. The trophic magnification factor (TMF) is a metric used to quantify the extent of biomagnification. A TMF greater than 1 indicates that the chemical is biomagnifying. Research in a subtropical marine food web has reported a significant TMF for PFHpS, demonstrating its potential to accumulate in organisms at higher levels of the food chain. nih.gov

PFHpS has been detected in various species, including fish, crustaceans, and marine mammals. nih.gov For example, a study of highly consumed seafood products in the U.S. detected various PFAS, with benthic invertebrates like clams and crabs often showing higher concentrations due to their interaction with potentially contaminated sediments. nih.gov The concentrations of PFHpS and other PFAS in aquatic organisms can vary depending on the species, their habitat, feeding habits, and the level of contamination in their environment. researchgate.net

Table 2: Trophic Magnification Factor (TMF) for Perfluoroheptanesulfonate (PFHpS) in a Marine Food Web

| Compound | Trophic Magnification Factor (TMF) | Statistical Significance (p-value) | Reference |

| Perfluoroheptanesulfonate (PFHpS) | 3.32 | <0.001 | nih.gov |

A TMF > 1 indicates that the substance is biomagnifying in the food web.

Human Biomonitoring Data and Population Exposure Assessment

Human exposure to PFHpS is widespread, as evidenced by its detection in human blood serum in various populations. Biomonitoring studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), provide valuable data on the levels of PFHpS and other chemicals in the general population. nih.govitrcweb.orgcdc.gov

The NHANES data from 2017-2018 revealed that PFHpS was detectable in a significant portion of the U.S. population. nih.gov These biomonitoring data are essential for assessing population-level exposure, identifying trends over time, and understanding the demographic factors that may influence exposure levels. For instance, some studies have shown that PFAS serum levels can vary with age and sex. researchgate.net

Table 3: Serum Perfluoroheptanesulfonate (PFHpS) Levels in the U.S. Population (NHANES 2017-2018, ages 12+)

| Population | Detection Rate | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |

| Total | 78% | - | - |

Data from the National Health and Nutrition Examination Survey (NHANES). The geometric mean was not calculated due to the proportion of results below the limit of detection. nih.gov

Environmental Fate and Transport Mechanisms of Perfluoroheptanesulfonate

Environmental Persistence and Stability

Perfluoroheptanesulfonate is known for its high degree of persistence in the environment, a characteristic shared by many PFAS compounds. nih.gov This stability is a direct result of its chemical structure, which is defined by a chain of carbon atoms fully saturated with fluorine atoms.

Resistance to Degradation in Various Environmental Media

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the perfluoroalkyl chain of PFHpS extremely resistant to breaking down. nih.gov This inherent strength means that PFHpS is not readily degraded by common environmental processes such as hydrolysis, photolysis (breakdown by light), or microbial action. nih.govindustrialchemicals.gov.au Studies on a range of perfluorinated substances, including those with similar structures to PFHpS, have consistently shown no significant biodegradation or hydrolysis under typical environmental conditions. industrialchemicals.gov.au As a result, once PFHpS enters the environment, it can persist for extended periods, leading to its widespread presence.

Long-Range Environmental Transport Processes

The persistence of PFHpS, coupled with its mobility, allows it to be transported over vast distances from its points of release. pops.intny.gov This long-range transport is a key factor in the global distribution of PFAS, including their detection in remote regions like the Arctic and Antarctic, far from any direct industrial or commercial sources. ny.govnih.govresearchgate.net

Oceanic Current Transport Pathways

Ocean currents serve as a primary pathway for the global distribution of water-soluble PFAS like PFHpS. pops.intnih.gov Once these substances enter aquatic environments, they can be carried by major ocean circulation systems across entire ocean basins. nih.gov For instance, studies have shown that ocean transport is a significant contributor to the presence of PFAS in the Arctic. nih.gov The North Atlantic Ocean, in particular, has been identified as a region with elevated levels of various PFAS, which are then transported to areas like the Greenland Sea. nih.gov The slow nature of oceanic transport means that the oceans can act as a long-term reservoir for these persistent compounds. pops.int Research has documented the presence of various PFAS, including perfluorooctanesulfonate (B1231939) (PFOS), a close structural relative of PFHpS, in deep ocean waters, indicating vertical transport in addition to horizontal movement. nih.gov

| Ocean Region | Typical ΣPFASs Concentrations (pg/L) | Key Detected Compounds |

| North Atlantic Ocean | 130 - 650 | PFOA, PFOS, PFHxS, PFHxA, PFBS |

| Greenland Sea | 45 - 280 | PFOA, PFOS, PFHxS, PFHxA, PFBS |

| Southern Ocean | PFOA (15), PFOS (25-45) | PFOA, PFOS |

Note: This table, based on data from Zhao et al. (2012), illustrates the general distribution of PFAS in various oceanic regions. nih.gov While not specific to PFHpS, it provides context for the oceanic transport of related compounds.

Atmospheric Dispersion and Deposition of PFHpS and Precursors

While PFHpS itself is not highly volatile, atmospheric transport plays a crucial role in its distribution, primarily through two mechanisms: the transport of precursor compounds and the movement of PFHpS associated with airborne particles. ny.govresearchgate.netdiva-portal.org

Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamides (FASAs), can be released into the atmosphere and travel long distances. researchgate.netdiva-portal.orgresearchgate.net Through complex chemical reactions in the atmosphere, including oxidation, these precursors can transform into stable perfluoroalkyl acids like PFHpS. researchgate.netresearchgate.netnih.gov This indirect pathway is a significant source of PFAS in remote environments. researchgate.netdiva-portal.org

Additionally, PFHpS can be released directly into the atmosphere from industrial sources via stack emissions. ny.gov These compounds can then adhere to airborne particles and be transported over short and long distances before being deposited back to the Earth's surface through wet (rain and snow) and dry deposition. ny.govresearchgate.net Sea spray aerosol has also been identified as a potential source of PFAS to the atmosphere, where these compounds can be transferred from the ocean surface to the air and undergo long-range transport. diva-portal.orgrsc.org

Inter-Matrix Partitioning and Mobility

The movement of PFHpS between different environmental compartments, such as from water to soil or sediment, is governed by a process called partitioning. This behavior is influenced by the unique chemical properties of PFHpS, which possesses both a hydrophobic (water-repelling) perfluorinated tail and a hydrophilic (water-attracting) sulfonate head group. ny.gov

Sorption Mechanisms on Soil and Sediment Organic Matter and Mineral Surfaces

The retention of PFHpS in soil and sediment is largely controlled by sorption, a process where the compound adheres to solid particles. The primary mechanisms driving this sorption are hydrophobic interactions and electrostatic interactions. researchgate.netmdpi.com

The hydrophobic perfluorinated tail of PFHpS tends to associate with the organic carbon fraction of soil and sediment. researchgate.netresearchgate.netnih.gov Generally, soils and sediments with higher organic matter content exhibit a greater capacity to sorb PFAS. researchgate.netfrontiersin.org

Electrostatic interactions occur between the negatively charged sulfonate head of the PFHpS anion and positively charged surfaces on soil minerals, such as iron and aluminum oxides. researchgate.netmdpi.com The pH of the surrounding water plays a crucial role in this process. Under acidic conditions (low pH), mineral surfaces tend to be more positively charged, enhancing the electrostatic attraction and sorption of anionic PFAS. nih.govfrontiersin.org

The properties of both the soil and the surrounding water, including pH, ionic strength, and the presence of other dissolved substances, can influence these sorption mechanisms. researchgate.netfrontiersin.org For instance, the presence of other anions, like phosphate, can compete with PFHpS for sorption sites on mineral surfaces, potentially reducing its retention in the solid phase. researchgate.net

| Soil/Sediment Component | Primary Sorption Mechanism | Influencing Factors |

| Organic Matter | Hydrophobic Interaction | Organic carbon content of the soil/sediment. |

| Mineral Surfaces (e.g., iron and aluminum oxides) | Electrostatic Interaction | Soil pH, ionic strength of the surrounding water. |

This table summarizes the key sorption mechanisms of perfluoroheptanesulfonate in soil and sediment.

Plant Uptake and Translocation Studies

Influence of Soil Characteristics and Environmental Conditions on Plant Accumulation

The uptake and accumulation of perfluoroheptanesulfonate (PFHpS) and other per- and polyfluoroalkyl substances (PFAS) by plants are complex processes governed by a combination of soil properties, environmental conditions, and plant-specific factors. nih.gov While research often focuses on more commonly detected PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), the underlying principles of how soil and environmental variables influence plant uptake are applicable to PFHpS. nih.govresearchgate.net

Key factors influencing the bioavailability and subsequent accumulation of PFAS in plants include soil composition, particularly organic matter content, pH, and the physicochemical properties of the PFAS compound itself, such as its perfluorocarbon chain length. nih.govanourishingharvest.com

Soil Characteristics:

Soil Organic Matter (SOM): The amount of organic carbon in soil is a critical factor. Soils with higher organic carbon content tend to adsorb PFAS more strongly, which can reduce their availability in the soil pore water for plant uptake. researchgate.netanourishingharvest.com

Soil pH: The pH of the soil can influence the electrical charge of both the PFAS molecule and the soil particles, affecting sorption. PFAS are typically anions at environmental pH values, and their interaction with soil surfaces can be pH-dependent. nih.govanourishingharvest.com

Mineral Content: The type and amount of minerals in the soil can also play a role in the sorption and availability of PFAS for plant uptake. anourishingharvest.com

Environmental Conditions:

Temperature and Salinity: These environmental parameters can affect plant physiology, such as transpiration rates, which in turn can influence the rate of PFAS uptake from the soil. nih.gov

Water Availability: Since root uptake from soil pore water is a primary pathway, the movement of water through the soil and into the plant is a major driver of PFAS accumulation. nih.govresearchgate.net Short-chain PFAS are generally more water-soluble and mobile, which can lead to greater uptake into the above-ground parts of plants compared to long-chain compounds. anourishingharvest.comresearchgate.net

The following table summarizes the general influence of these factors on the plant uptake of PFAS, including PFHpS.

Table 1: Influence of Soil and Environmental Factors on Plant Uptake of PFAS

| Factor | Influence on Plant Uptake | Mechanism |

| High Soil Organic Matter | Generally Decreases Uptake | Increased sorption of PFAS to organic matter, reducing its concentration in soil pore water available for root uptake. researchgate.netanourishingharvest.com |

| Soil pH | Variable | Affects the surface charge of soil particles and the speciation of PFAS, influencing sorption-desorption behavior. nih.govanourishingharvest.com |

| Plant Transpiration Rate | Increases Uptake | Higher transpiration pulls more water and dissolved substances, including PFAS, from the soil into the plant. nih.govresearchgate.net |

| PFAS Chain Length | Variable (Shorter chains often more mobile) | Shorter-chain PFAS are typically more water-soluble and less sorptive, potentially leading to higher translocation from roots to shoots. anourishingharvest.comresearchgate.net |

It is important to note that hydroponic studies, which lack soil, may show different uptake patterns, particularly for root concentrations, compared to soil-based systems. researchgate.net For instance, root-to-water concentration ratios in hydroponic settings can be significantly higher than root-to-pore-water ratios in soil, especially for longer-chain PFAS. researchgate.net However, the transfer from soil pore water to the foliage in soil systems can be comparable to the transfer from water to foliage in hydroponic systems. researchgate.net

Contribution of Precursor Transformation to Plant Uptake

The contamination of plants with PFHpS is not solely due to the direct uptake of the compound from the environment. A significant, though often unquantified, contribution can come from the uptake of PFHpS precursors, which are then transformed into PFHpS within the plant tissues. memberclicks.netepa.gov This indirect pathway complicates the assessment of plant contamination and human exposure through the food chain. nih.gov

Precursor compounds, which are substances that can degrade or transform into terminal PFAAs like PFHpS, are used in a wide variety of industrial and commercial applications. nih.govresearchgate.net These precursors can be released into the environment and subsequently taken up by plants. researchgate.net Once inside the plant, metabolic processes can transform these precursors into the more stable and persistent PFHpS. epa.govresearchgate.net

The biotransformation of precursors within plants is a recognized pathway for the occurrence of PFAAs in vegetation. researchgate.net This means that even if PFHpS itself is not present or is at low concentrations in the soil, the presence of its precursors can lead to the accumulation of PFHpS in plant tissues over time. memberclicks.net The extent of this contribution depends on several factors, including the specific type and concentration of the precursor, the plant species and its metabolic capabilities, and the environmental conditions. nih.gov Assessing the full extent of PFAS contamination in plants, therefore, requires the analysis of not just the terminal compounds like PFHpS, but also their precursors. nih.gov

Abiotic and Biotic Transformation Pathways of PFHpS Precursors

Identification and Characterization of Direct and Indirect Precursors to PFHpS

Perfluoroheptanesulfonate (PFHpS) can be formed in the environment through the degradation of a variety of precursor compounds. industrialchemicals.gov.au These precursors are categorized as either direct or indirect. Direct precursors are substances that readily dissociate or hydrolyze to form the PFHpS anion in the environment. industrialchemicals.gov.au Indirect precursors are more complex molecules that require more extensive transformation, often involving multiple biotic or abiotic steps, to yield PFHpS. industrialchemicals.gov.au

Direct Precursors: Direct precursors to PFHpS are typically salts of perfluoroheptanesulfonic acid. These compounds are expected to quickly release the PFHpS anion (C₇F₁₅SO₃⁻) upon contact with water. industrialchemicals.gov.au

Indirect Precursors: Indirect precursors are a broader class of chemicals that contain the perfluoroheptylsulfonyl moiety but also have other functional groups that must be chemically or biologically altered to form PFHpS. industrialchemicals.gov.au These transformations can occur in various environmental compartments, including soil, water, and living organisms. researchgate.net On this basis, these chemicals are expected to degrade to form the C₇ perfluoroheptanesulfonate anion (PFHpS) in the aquatic environment. industrialchemicals.gov.au

The table below lists examples of compounds that are considered direct or indirect precursors to perfluoroalkyl sulfonates, including PFHpS.

Table 2: Examples of Direct and Indirect Precursors to Perfluoroalkyl Sulfonates

| Precursor Type | Compound Name | Chemical Class | Potential to Form |

| Direct | Perfluoroheptanesulfonic acid salts | Perfluoroalkyl Sulfonic Acid (PFSA) Salt | PFHpS |

| Indirect | N-Alkyl Perfluoroalkane Sulfonamides | Perfluoroalkane Sulfonamide (FASA) | PFSAs |

| Indirect | N-Alkyl Perfluoroalkane Sulfonamidoethanols | Perfluoroalkane Sulfonamidoethanol (FASE) | PFSAs |

| Indirect | Perfluoroalkane Sulfonamidoethyl-based phosphates | Phosphate Diester | PFSAs |

This table provides general classes of precursors. Specific compounds within these classes can lead to the formation of PFHpS.

Abiotic Degradation Pathways of Precursor Compounds in Environmental Systems

Precursor compounds to PFHpS can undergo abiotic degradation in the environment, primarily through processes like hydrolysis and photolysis, although the rates can be slow. nih.govturi.org These non-biological pathways contribute to the transformation of precursors into the terminal PFHpS anion.

Hydrolysis: This process involves the reaction of a compound with water. For some PFHpS precursors, such as sulfonyl halides, hydrolysis can be a relevant degradation pathway. turi.org For example, perfluoroalkyl sulfonyl fluorides hydrolyze, albeit slowly under neutral and acidic conditions, to their corresponding sulfonic acids. industrialchemicals.gov.au The rate of hydrolysis can be influenced by environmental factors such as pH. turi.org

Photolysis/Photo-oxidation: Sunlight can provide the energy to break down certain precursor molecules. Precursors with chromophores (light-absorbing groups) or those that can react with photochemically generated species like hydroxyl radicals (•OH) can be degraded. nih.govresearchgate.net For instance, some perfluoroalkyl esters are expected to undergo photo-oxidation in the atmosphere. turi.org

Ecotoxicological Investigations of Perfluoroheptanesulfonate

Aquatic Ecotoxicity Studies

The potential for potassium perfluoroheptanesulfonate to harm aquatic life has been investigated in a range of organisms, from invertebrates to vertebrates. These studies are crucial for assessing the risk this compound poses to freshwater and marine environments.

Acute and Chronic Toxicity in Freshwater and Marine Invertebrates

Data on the acute and chronic toxicity of this compound to aquatic invertebrates remain limited. However, studies on closely related PFAS compounds provide some context. For instance, the toxicity of perfluoroalkyl substances to aquatic invertebrates generally increases with the length of the fluorocarbon chain. nih.gov This suggests that perfluoroheptanesulfonate, with its seven-carbon chain, may be less toxic than its longer-chain counterpart, perfluorooctanesulfonate (B1231939) (PFOS), but potentially more toxic than shorter-chain compounds.

While specific LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values for this compound are not widely available in the reviewed literature, research on other PFAS highlights the sensitivity of certain invertebrate species. For example, the aquatic midge Chironomus tentans has been shown to be particularly sensitive to PFOS, with a 10-day median lethal concentration (LC50) of 45.2 µg/L. nih.gov Chronic life-cycle tests with PFOS on C. tentans also showed significant effects on survival, growth, and emergence, with EC50 values around 92-95 µg/L. nih.gov In contrast, crustaceans like Daphnia magna and the amphipod Hyalella azteca appear to be more tolerant to PFOS, with chronic effect concentrations in the low mg/L range. nih.gov Given the structure-activity relationship of PFAS, it is plausible that this compound exhibits a similar pattern of toxicity, though likely at different concentration thresholds.

Table 1: Aquatic Invertebrate Ecotoxicity Data for Selected Perfluoroalkyl Sulfonates

| Compound | Species | Endpoint | Duration | Value | Unit |

| Perfluorooctanesulfonate (PFOS) | Chironomus tentans | LC50 (Survival) | 10 days | 45.2 | µg/L |

| Perfluorooctanesulfonate (PFOS) | Chironomus tentans | EC50 (Growth) | 10 days | 27.4 | µg/L |

| Perfluorooctanesulfonate (PFOS) | Chironomus tentans | EC50 (Survival) | Chronic | 92.2 | µg/L |

| Perfluorooctanesulfonate (PFOS) | Chironomus tentans | EC50 (Growth) | Chronic | 93.8 | µg/L |

| Perfluorooctanesulfonate (PFOS) | Ceriodaphnia dubia | LC50 (Survival) | 6 days | 20 | mg/L |

| Perfluorooctanesulfonate (PFOS) | Ceriodaphnia dubia | EC50 (Reproduction) | 6 days | 7 | mg/L |

| Perfluorooctanoic acid (PFOA) | Daphnia magna | EC50 (Immobilization) | 48 hours | >1000 | mg/L |

Note: This table includes data for related PFAS compounds to provide context due to the limited availability of specific data for this compound.

Developmental, Reproductive, and Behavioral Effects in Aquatic Vertebrates

Studies on the zebrafish (Danio rerio), a model organism in developmental biology and toxicology, have provided insights into the effects of perfluoroheptanesulfonate. Exposure to PFHpS has been shown to induce a shared toxicity phenotype with other perfluoroalkyl sulfonic acids (PFSAs), characterized by defects in body axis and swim bladder development, as well as hyperactivity. nih.gov This indicates that even at non-lethal concentrations, this compound can have significant sublethal effects on the development and behavior of fish.

Research on other PFAS further illuminates the potential for reproductive and behavioral toxicity. For example, studies on PFOS with the fathead minnow (Pimephales promelas) have demonstrated effects on fecundity, with a 21-day 50% effect concentration (EC50) of 0.23 mg/L. nih.gov Exposure to PFOS also led to histopathological alterations in the ovaries of adult females and endocrine disruption in adult males. nih.gov In zebrafish, exposure to certain PFAS has been linked to altered swimming behavior, including changes in total swimming distance and startle responses. frontiersin.org While these findings are not specific to this compound, they highlight the types of adverse outcomes that may be associated with exposure to this class of chemicals in aquatic vertebrates.

Terrestrial Ecotoxicity Studies

The impact of this compound on terrestrial ecosystems is an area of growing research interest, focusing on its effects on essential soil organisms and plants.

Effects on Soil Microorganisms and Invertebrates

The health of soil ecosystems relies heavily on the activity of microorganisms and invertebrates. Studies on various PFAS have shown that these compounds can impact soil microbial communities and their functions. For instance, some PFAS have been found to inhibit soil respiration and the activity of key enzymes like urease and sucrase. nih.gov The toxicity of PFAS in soil is influenced by factors such as the compound's carbon chain length and functional group, as well as soil properties like pH. nih.gov Generally, sulfonic PFAS tend to exhibit higher toxicity than carboxylic PFAS, and toxicity increases with longer carbon chain length. nih.gov

Regarding soil invertebrates, research on the earthworm Eisenia fetida has shown that while some PFAS like PFOA may not cause mortality at certain concentrations, they can lead to significant weight loss. nih.gov Other studies have indicated that PFAS can induce oxidative stress and DNA damage in earthworms. mdpi.com Specific data on the effects of this compound on soil microorganisms and invertebrates are scarce, necessitating further investigation to determine its specific risk profile in the terrestrial environment.

Phytotoxicity and Stress Responses in Terrestrial Plant Species

The uptake and effects of PFAS in terrestrial plants are crucial for understanding the potential for these chemicals to enter the food chain. Studies on various plant species have shown that PFAS can be taken up from contaminated soil and water, with accumulation patterns depending on the specific compound and plant species.

Research on lettuce (Lactuca sativa) has demonstrated that the uptake and translocation of PFAS are influenced by the compound's properties. nih.gov While specific phytotoxicity data for this compound are limited, studies with other PFAS have shown a range of effects. For example, some PFAS have been shown to inhibit root elongation in lettuce. jeeng.net In some cases, PFAS exposure can induce oxidative stress in plants. The mechanisms of PFAS uptake and toxicity in plants are complex and can be influenced by factors such as the plant's transpiration rate. nih.gov

Comparative Ecotoxicity Assessments with Other Per- and Polyfluoroalkyl Substances

Understanding the ecotoxicity of this compound in the context of other PFAS is essential for a comprehensive risk assessment. A general trend observed across numerous studies is that the bioaccumulation potential and toxicity of perfluoroalkyl sulfonates increase with the length of their carbon chain. mdpi.com This places perfluoroheptanesulfonate (a C7 compound) in an intermediate position between the more widely studied short-chain (e.g., C4, C6) and long-chain (e.g., C8, PFOS) PFAS.

In aquatic vertebrates, sulfonic PFAS have been observed to be more toxic than carboxylic PFAS of the same chain length. frontiersin.org For example, in zebrafish embryos, PFOS (C8 sulfonate) is generally more toxic than PFOA (C8 carboxylate). nih.gov Studies comparing various PFSAs have shown that those with longer carbon chains tend to be more potent in causing developmental toxicity. nih.gov

For aquatic invertebrates, a similar trend is often observed. For example, PFOS is generally more toxic to Daphnia magna than PFOA. nih.gov While direct comparative studies including perfluoroheptanesulfonate are limited, the existing data suggest its toxicity would likely fall between that of perfluorohexanesulfonate (B1258047) (PFHxS) and PFOS.

In the terrestrial environment, the chain-length and functional group-dependent toxicity of PFAS also appear to hold true for soil organisms. nih.gov This comparative approach is crucial for predicting the potential environmental risks of less-studied PFAS like this compound based on the wealth of data available for other members of this chemical class.

Development of Ecological Risk Assessment Frameworks for PFHpS

The development of a dedicated ecological risk assessment (ERA) framework for PFHpS is in its early stages, primarily due to the scarcity of comprehensive ecotoxicological data. confex.comusgs.gov ERAs for chemical stressors are typically structured processes that involve problem formulation, exposure assessment, effects assessment (or dose-response assessment), and risk characterization. itrcweb.orgitrcweb.org

For the vast number of PFAS compounds, including PFHpS, significant data gaps present a major challenge to completing these steps thoroughly. usgs.govnih.gov Consequently, current strategies often rely on a combination of limited empirical data, predictive modeling, and read-across approaches from data-rich analogues like PFOS and PFHxS. nih.govhealth.state.mn.us

The core challenges and the path forward in developing an ERA for PFHpS include:

Problem Formulation and Prioritization: The initial step of any ERA is to identify the chemicals of concern and the potential ecological receptors. nih.govnih.gov Given the thousands of existing PFAS, prioritizing which ones to assess is a critical challenge. nih.gov PFHpS is often included in monitoring programs due to its detection in environmental samples and biota. nih.gov

Filling Data Gaps: There is a pressing need for more empirical data on the physicochemical properties and ecotoxicity of PFHpS. nih.gov This includes determining standard toxicological endpoints such as the median lethal concentration (LC50), median effective concentration (EC50), and no-observed-effect concentration (NOEC) for a diverse range of aquatic and terrestrial species. nih.govchemsafetypro.com

Exposure Assessment: Understanding how PFHpS moves through the environment and accumulates in organisms is crucial. This involves studying its partitioning into water, sediment, and soil, as well as its potential for bioaccumulation and biomagnification in food webs. usgs.govnih.gov

Predictive Modeling and New Approach Methodologies (NAMs): In the absence of extensive empirical data, computational and in-vitro methods are being developed to predict the toxicity of data-poor PFAS like PFHpS. usgs.govitrcweb.org These NAMs can help to prioritize substances for further in-vivo testing and support risk assessment decisions.

Mixture Toxicity: In the environment, organisms are exposed to a mixture of different PFAS. A significant challenge is to understand and assess the combined toxic effects of these mixtures, as opposed to single-compound exposures. itrcweb.org

Regulatory bodies and scientific organizations are actively working to build the necessary knowledge base to support robust ERAs for PFHpS and other emerging PFAS. usgs.govsanbornhead.com This involves a multi-faceted approach that integrates targeted laboratory studies, environmental monitoring, and the development of innovative assessment tools to better protect ecological receptors from the potential adverse effects of these persistent chemicals.

Molecular and Cellular Mechanisms of Action of Perfluoroheptanesulfonate

Interactions with Biological Membranes and Proteins

PFAS, including PFHpS, are amphiphilic molecules, meaning they possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This structure facilitates their interaction with biological membranes and proteins, which are fundamental components of all living cells.

Alterations in Membrane Fluidity and Permeability

The integration of PFAS into the lipid bilayer of cell membranes can physically alter the membrane's properties. Research on the closely related compound perfluorooctanesulfonate (B1231939) (PFOS) provides significant insight into these mechanisms. PFOS has been shown to readily partition into lipid assemblies, an action that is largely independent of the specific composition of the lipid chains. frontiersin.org

This partitioning has distinct effects depending on the physical state of the membrane:

Gel Phase: In the more rigid, gel-like state of the membrane, PFOS increases fluidity. This fluidizing effect can disrupt the highly ordered structure of the membrane. frontiersin.org

Liquid Crystalline Phase: Conversely, in the more fluid, liquid crystalline state, PFOS has been observed to decrease fluidity, causing an ordering effect. frontiersin.org

These alterations in fluidity can impact the membrane's permeability and the function of embedded proteins, such as channels and receptors. Studies on fish leukocytes have demonstrated a dose-dependent increase in membrane fluidity upon PFOS exposure. frontiersin.org Similarly, PFOS significantly increases the fluidity of membranes in human leukemia cells (HL-60) and rat alveolar macrophages. frontiersin.org Such changes can compromise the integrity of the cell membrane and disrupt the carefully controlled transport of ions and molecules into and out of the cell.

Mechanisms of Protein Binding and Resultant Functional Changes

PFAS are known to bind to various proteins in the body, with serum albumin being the most significant binding partner in the blood. nih.gov This binding is a critical factor in the toxicokinetics of PFAS, as it influences their distribution throughout the body and their retention time. nih.gov Only the unbound fraction of a chemical is typically considered available to be transported into organs and reach molecular targets to exert a biological effect. nih.gov

The binding of PFAS to proteins like albumin is governed by two primary mechanisms:

Hydrophobic Interactions: The long, fluorinated carbon tail of the PFAS molecule interacts with hydrophobic pockets within the protein's structure. This is often referred to as the Ω mechanism. uib.noacs.org

Electrostatic and Hydrogen Bond Interactions: The charged sulfonate head group of the PFAS molecule interacts with charged or polar regions on the protein's surface. This is known as the α mechanism. uib.noacs.org

Studies comparing these mechanisms for various PFAS, including the structurally similar perfluorohexane (B1679568) sulfonate (PFHxS) and PFOS, have shown that the hydrophobic (Ω) binding mechanism exhibits a higher affinity. uib.noacs.org The binding affinity also varies based on the specific PFAS structure, with longer carbon chains generally showing stronger binding. This strong binding to serum proteins effectively creates a reservoir of the compound in the bloodstream, contributing to the long elimination half-lives observed for many PFAS. nih.gov

Functionally, this binding can interfere with the transport of endogenous molecules. For example, by occupying binding sites on albumin, PFAS can potentially displace hormones, fatty acids, and other substances that rely on this protein for circulation in the blood. ulisboa.pt

| Parameter | Finding | Relevant Compounds | Source(s) |

| Primary Binding Protein | Serum Albumin, Fatty Acid Binding Proteins (FABPs) | PFAS (general), PFHpS | nih.govnih.gov |

| Binding Mechanisms | Hydrophobic interaction of the tail (Ω mechanism); Electrostatic/hydrogen bond of the head group (α mechanism) | PFOS, PFHxS, PFOA, PFNA | uib.noacs.org |

| Higher Affinity Mechanism | Hydrophobic (Ω) mechanism shows greater binding affinity than the electrostatic (α) mechanism. | PFOS, PFHxS, PFOA, PFNA | uib.noacs.org |

| Functional Consequence | Binding extends elimination half-lives; unbound fraction is more biologically available. | PFAS (general) | nih.gov |

Disruption of Intracellular Signaling Pathways

Beyond direct interactions with membranes and proteins, PFHpS and other PFAS can interfere with the complex network of intracellular signaling pathways that regulate cellular processes such as gene expression, proliferation, and apoptosis.

Perturbations in Calcium Signaling Homeostasis

Calcium (Ca²⁺) is a ubiquitous and vital second messenger that controls a vast array of cellular functions, from muscle contraction to neurotransmission and apoptosis. researchgate.netoup.com The precise control of intracellular Ca²⁺ concentrations, known as calcium homeostasis, is critical for normal cell function. Several lines of evidence suggest that PFAS, including PFHpS, can disrupt this delicate balance.

One of the primary mechanisms for PFAS-induced neurotoxicity is believed to be the disruption of calcium homeostasis. ulisboa.pt Studies in zebrafish have shown that PFHpS can cause hyperactivity at low concentrations, a neurotoxic effect potentially linked to altered calcium signaling. nih.gov Research on the related compound PFOS has demonstrated that it can disrupt the calcium homeostasis within the endoplasmic reticulum (ER), a major intracellular calcium store. nih.gov This disruption can trigger ER stress and lead to apoptosis (programmed cell death) in exposed cells. nih.gov The increase in cytosolic Ca²⁺ induced by PFAS can, in turn, activate downstream signaling cascades that are calcium-dependent. sdu.dk

Involvement of NF-κB and NFAT Signaling Pathways

Calcium signaling is intricately linked to other critical pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear Factor of Activated T-cells (NFAT) pathways, both of which are key regulators of the immune response, inflammation, and cell survival.

NF-κB Pathway: The NF-κB pathway is a central mediator of inflammatory responses. Studies have shown that exposure to certain PFAS can lead to the activation of the NF-κB signaling pathway. acs.org For instance, perfluorooctane (B1214571) sulfonate (PFOS) has been shown to induce oxidative hepatic damage through an NF-κB-mediated pathway. sdu.dk Similarly, perfluorodecanesulfonate (PFDS) was found to activate the NF-κB pathway in zebrafish, leading to pro-inflammatory cytokine expression and immune dysfunction. mdpi.com This activation appears to be dependent on the carbon chain length of the PFAS molecule. sdu.dk

NFAT Pathway: The NFAT family of transcription factors are activated by calcium signals via the phosphatase calcineurin. frontiersin.orgnih.gov This pathway is crucial for linking innate and adaptive immunity. frontiersin.org Recent evidence has associated PFAS exposure with the alteration of NFAT signaling. acs.org In vitro studies using human T-lymphocyte cells have demonstrated that several PFAS can interfere with transcriptional regulators, including NFAT, which is critical for the expression of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. frontiersin.org This interference provides a potential mechanistic insight into the immunotoxic effects reported for some PFAS. frontiersin.org

Mitochondrial Dysfunction and Energy Metabolism Impairment

Exposure to per- and polyfluoroalkyl substances (PFAS), including compounds structurally related to PFHpS, has been linked to significant mitochondrial dysfunction. While direct studies on PFHpS are limited, research on perfluorooctanesulfonate (PFOS) provides critical insights into the potential mechanisms. Exposure to PFOS has been shown to disrupt mitochondrial function and promote the release of mitochondrial DNA (mtDNA) into the cytoplasm, which can trigger inflammatory responses. nih.gov This disruption is a key factor in how these substances may induce cellular damage. nih.govresearchgate.net

In human trophoblast cells, PFOS exposure leads to a concentration-dependent decrease in basal, maximal, and ATP-linked respiration. nih.gov It inhibits the activity of electron transport chain complexes I, II, and III, which results in lower ATP production. nih.gov Furthermore, PFOS has been observed to reduce the mitochondrial DNA copy number, suggesting a decrease in mitochondrial content. nih.gov This is accompanied by the downregulation of genes related to mitochondrial biogenesis, such as PGC-1α, NRF1, and NRF2. nih.gov

Alterations in mitochondrial dynamics, including the processes of fission and fusion, are also implicated. PFOS exposure has been found to suppress the expression of genes related to both fission (FIS1 and DRP1) and fusion (MFN1 and MFN2). nih.gov These changes collectively compromise the bioenergetic capacity of the cells and may lead to mitochondrial dysfunction. nih.gov Research also indicates that PFOS can induce mitochondrial damage in neurons, and this effect can be mitigated by antioxidants that specifically target mitochondrial oxidative stress. nih.gov The accumulation of potassium ions (K+) within the mitochondrial matrix, a process regulated by mitochondrial potassium channels, has been shown to influence matrix pH, reactive oxygen species (ROS) generation, and ATP synthesis, highlighting the intricate balance required for proper mitochondrial function. nih.gov

Immunomodulatory Mechanisms

Potassium perfluoroheptanesulfonate demonstrates significant immunomodulatory activity, affecting various components of the innate and adaptive immune systems. These effects are characterized by alterations in cytokine release, B cell function, and the balance between different T helper cell responses.

Inhibition of Pro-Inflammatory Cytokine Release

The impact of PFHpS on pro-inflammatory cytokine release appears complex and can vary depending on the specific cytokine and context. While some PFAS have been associated with a decrease in certain inflammatory markers, studies on PFHpS suggest a different pattern. For instance, a study involving middle-aged women found a positive association between PFHpS levels and the pro-inflammatory Th1 cytokine, Interleukin-8 (IL-8). nih.gov In contrast, the C8 Health Project observed that other PFAS like PFHxS, PFOA, and PFOS were inversely associated with Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Studies on the related compound PFOS show that it can enhance the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in macrophages. nih.gov This process may be triggered by the activation of the AIM2 inflammasome, a cytosolic DNA sensor, in response to PFOS-induced mitochondrial DNA release. nih.gov This suggests that rather than a straightforward inhibition, PFHpS and related compounds may selectively modulate the inflammatory environment, potentially increasing certain pro-inflammatory signals while suppressing others.

Alterations in B Cell Development and Antibody Production

Research has demonstrated that PFHpS can suppress humoral immunity. nih.govcdc.gov In a murine model, dermal exposure to PFHpS resulted in a significant reduction in the IgM antibody response to sheep red blood cells (SRBC). nih.gov Specifically, both the specific activity (antibody-forming cells per million spleen cells) and the total activity (antibody-forming cells per spleen) were decreased. nih.gov

This immunosuppressive effect is further supported by findings of altered immune cell populations in the spleen following PFHpS exposure. cdc.gov Studies have identified significant decreases in B-cells, as well as other immune cells like monocytes and macrophages, in the spleens of mice exposed dermally to PFHpS. cdc.gov While the direct mechanisms for PFHpS are still being elucidated, research on other PFAS, such as PFOA, suggests that these compounds can hinder B-cell development and survival by altering specific B-cell subclasses, including plasmablasts and follicular B cells. nih.gov The process of B cell development is intricate, involving multiple stages from immature B cells in the bone marrow to their activation and differentiation into antibody-producing plasma cells or memory cells in secondary lymphoid organs. nih.gov

Table 1: Effects of PFHpS on B Cell-Mediated Humoral Immunity

| Parameter | Finding | Species/Model |

|---|---|---|

| IgM Antibody Response | Significantly reduced specific and total IgM activity against SRBC. | Murine model nih.gov |

| Spleen Cell Populations | Significant decrease in B-cells. | Murine model cdc.gov |

| Serum IgM Response | No significant change observed. | Murine model nih.gov |

Disruption of Th1/Th2 Cytokine Balance

PFHpS exposure is associated with a disruption of the critical balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. This balance is fundamental for a properly regulated immune response, with Th1 cells driving cell-mediated immunity against intracellular pathogens and Th2 cells promoting humoral immunity and allergic responses. nih.govnih.gov

A study of 198 women of childbearing age revealed that exposure to a mixture of legacy and emerging PFAS was linked to a shift in cytokine profiles. nih.gov Specifically, PFAS levels were positively associated with Th1 and regulatory T (Treg) cytokines, while being negatively associated with Th2 and Th17 cytokines. nih.gov This suggests a skewing of the immune system towards a Th1-dominant response. nih.gov For PFHpS in particular, a positive association with the Th1 cytokine IL-8 has been reported. nih.gov Such a shift away from a Th2-dominant state can have implications for immune homeostasis. nih.gov

Table 2: Summary of PFHpS and Related PFAS Effects on T-helper Cytokine Balance

| Cytokine Type | Associated PFAS Effect | Specific Cytokines Mentioned |

|---|---|---|

| Th1 Cytokines | Positive association | IL-8 (specifically with PFHpS), IFN-γ, TNF-α, IL-2, IL-12p70 nih.gov |

| Th2 Cytokines | Negative association | IL-4, IL-6, IL-10, IL-13 nih.gov |

| Treg Cytokines | Positive association | TGF-β nih.gov |

| Th17 Cytokines | Negative association | IL-17, IL-22 nih.gov |

Elucidation of Molecular Pathways Underlying Developmental and Neurological Effects

The neurotoxic potential of PFAS, as a class of chemicals, is an area of growing research, with evidence pointing towards multiple underlying molecular pathways. nih.gov PFAS are capable of accumulating in the brain, where they can exert neurological damage. researchgate.netnih.gov Epidemiological studies have suggested a link between PFAS exposure and neuropsychological as well as neuromotor deficits, particularly in children. nih.gov

At the molecular and cellular level, several mechanisms for PFAS-induced neurotoxicity have been proposed. These include the induction of oxidative stress, apoptosis (programmed cell death), and disruptions in calcium signaling. researchgate.netnih.gov Furthermore, PFAS can interfere with the function of multiple neurotransmitter systems, including the dopaminergic and glutamatergic systems in brain regions like the hippocampus and hypothalamus. researchgate.net These alterations in neurotransmission appear to be a critical factor in their neurotoxic effects. researchgate.net

While much of the mechanistic research has been conducted on compounds like PFOS, these findings highlight plausible pathways for PFHpS. nih.gov Studies on PFOS have shown it can cause defects in dopamine-dependent behaviors in the nematode Caenorhabditis elegans. nih.gov The elucidation of these pathways through frameworks like the Adverse Outcome Pathway (AOP) is considered crucial for a comprehensive assessment of the neurotoxicity of these compounds. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PFHpS |

| Per- and Polyfluoroalkyl Substances | PFAS |

| Perfluorooctanesulfonate | PFOS |

| Perfluorooctanoic Acid | PFOA |

| Perfluorohexane Sulfonic Acid | PFHxS |

| Interferon-gamma | IFN-γ |

| Interleukin-2 | IL-2 |

| Interleukin-4 | IL-4 |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| Interleukin-10 | IL-10 |

| Interleukin-12 | IL-12 |

| Interleukin-13 | IL-13 |

| Interleukin-17 | IL-17 |

| Interleukin-22 | IL-22 |

| Tumor Necrosis Factor-alpha | TNF-α |

| Transforming growth factor-beta | TGF-β |

| Adenosine triphosphate | ATP |

| Sheep red blood cells | SRBC |

Advanced Analytical Methodologies for Perfluoroheptanesulfonate

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of PFHpS is the effective extraction of the target analyte from complex matrices such as water, soil, sediment, and biological tissues. organomation.commdpi.com The choice of extraction method is paramount to ensure high recovery rates and minimize matrix interference. organomation.com

Commonly employed techniques for sample preparation include:

Solid-Phase Extraction (SPE): This is a widely used method for concentrating and purifying PFAS, including PFHpS, from liquid samples. organomation.com The process involves passing the sample through a cartridge containing a solid adsorbent that retains the PFAS. organomation.com The analytes are then eluted with a suitable solvent. organomation.com SPE cartridges with different sorbents, such as Oasis WAX (Weak Anion Exchange) and Oasis HLB (Hydrophilic-Lipophilic Balance), have shown high recovery rates for PFAS in water, soil, and sediment samples. mdpi.com For instance, Oasis WAX has demonstrated recovery rates of 93–111.5% and Oasis HLB has shown rates of 85–100%. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. organomation.comphenomenex.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used in food analysis, involves an extraction and cleanup process that is simple and rapid. phenomenex.comfda.gov A modified QuEChERS technique is used for extracting PFAS from food samples, followed by further cleanup using solid-phase extraction. fda.gov

Pressurized Liquid Extraction (PLE): This technique utilizes elevated temperatures and pressures to enhance the extraction of analytes from solid matrices. organomation.comeeer.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. organomation.comphenomenex.com

Alkaline Digestion: For biological tissues, alkaline digestion can be employed to break down the sample matrix, releasing the bound PFAS and making them more available for extraction. dspsystems.eu

The selection of the appropriate extraction technique depends on the specific matrix and the target analytes. For example, a study on fruit and vegetable samples used basic methanol (B129727) for extraction followed by cleanup with weak anion-exchange SPE cartridges. nih.gov Another study on wild boar tissues found that extraction with methanol alone provided the best efficiencies for perfluoroalkyl acids (PFAAs). nih.gov

The following table provides a summary of common extraction techniques and their applications for PFAS analysis:

| Extraction Technique | Principle | Typical Matrices | Key Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. organomation.com | Water, soil, sediment, biological fluids. organomation.commdpi.comnih.gov | High concentration factor, effective cleanup. organomation.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. organomation.com | Water, biological fluids. organomation.com | Simple, well-established. organomation.com |

| QuEChERS | Acetonitrile (B52724) extraction followed by dispersive SPE cleanup. phenomenex.comfda.gov | Food, environmental samples. phenomenex.comfda.gov | Fast, simple, low solvent usage. phenomenex.com |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. organomation.com | Solid and semi-solid samples. organomation.comeeer.org | Faster than traditional methods, reduced solvent consumption. organomation.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and enhance extraction. organomation.com | Solid and semi-solid samples. organomation.comphenomenex.com | Rapid extraction, reduced solvent volume. phenomenex.com |

| Alkaline Digestion | Hydrolysis of biological material to release bound analytes. dspsystems.eu | Biological tissues. dspsystems.eu | Improved accuracy for biological samples. dspsystems.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of PFHpS and other PFAS at trace levels. mdpi.comnih.govsigmaaldrich.com This powerful combination offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds often found in environmental and biological samples. nih.govchromatographyonline.com

The LC system separates the different PFAS based on their chemical properties as they pass through a chromatographic column. mdpi.com Following separation, the analytes are introduced into the mass spectrometer, which ionizes the molecules and then separates them based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic product ions, which are then detected. nih.govmdpi.com This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the certainty of identification. mdpi.comchromatographyonline.com

Several U.S. Environmental Protection Agency (EPA) methods, such as Methods 533, 537.1, and 8327, rely on LC-MS/MS for the analysis of PFAS in drinking water and other environmental matrices. mdpi.comsigmaaldrich.com The development of ultra-high-performance liquid chromatography (UHPLC) has led to faster analysis times and improved resolution compared to traditional high-performance liquid chromatography (HPLC). mdpi.com

The choice of mobile phase is critical for achieving good chromatographic separation. chromatographyonline.com Common mobile phases include mixtures of methanol or acetonitrile with water, often containing additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve ionization efficiency. fda.govchromatographyonline.comacs.org

The following table summarizes key parameters for LC-MS/MS analysis of PFHpS:

| Parameter | Description | Common Examples |

| Chromatography | Separation of analytes. | HPLC, UHPLC. mdpi.com |

| Ionization Source | Creation of ions from analyte molecules. | Electrospray Ionization (ESI) in negative mode. nih.govacs.orgsciex.com |

| Mass Analyzer | Separation of ions based on mass-to-charge ratio. | Triple quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), Quadrupole-Orbitrap. researchgate.net |

| Detection Mode | Selective monitoring of parent and product ions. | Multiple Reaction Monitoring (MRM). mdpi.comchromatographyonline.com |

| Mobile Phase A | Aqueous component of the mobile phase. | Water with ammonium acetate. acs.org |

| Mobile Phase B | Organic component of the mobile phase. | Methanol or acetonitrile. fda.govacs.org |

Development of Analytical Standards and Reference Materials for PFHpS and its Metabolites

The availability of high-quality analytical standards and certified reference materials (CRMs) is fundamental for the accurate quantification of PFHpS. lgcstandards.comaccustandard.com These materials are used to calibrate analytical instruments, validate methods, and ensure the reliability of measurement results. lgcstandards.com

Analytical standards for PFHpS are typically available as solutions of the sodium or potassium salt in methanol. acs.orglgcstandards.com They are produced by various suppliers and are often certified for their purity and concentration. accustandard.comzeptometrix.com Many suppliers produce these reference materials under ISO/IEC 17025 and ISO 17034 accreditations, which ensures the highest quality and scientific integrity of the data provided on the Certificate of Analysis. lgcstandards.comlgcstandards.com